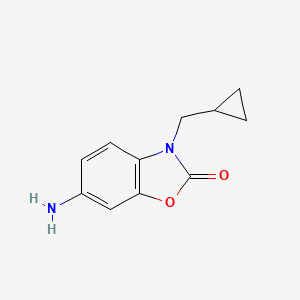

6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, often starting from simpler molecules, through reactions such as nucleophilic substitution, condensation, and cyclization. For instance, a similar compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was synthesized by reacting 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture, showcasing the complexity of synthesizing such molecules (Hwang et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds in this category is often characterized by X-ray crystallography, revealing intricate details such as bond lengths, angles, and molecular conformations. For instance, the crystal structure of a related compound displayed extensive intermolecular hydrogen bonding, highlighting the significance of molecular interactions in determining the solid-state structure of these compounds (Şahin et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclocondensation and nucleophilic reactions, which are essential for their synthesis and functionalization. For example, a cyclocondensation reaction detailed the selective formation of benzothiazole-2-carboxylates, demonstrating the reaction's specificity and the influence of reaction conditions on product formation (Dhameliya et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

The compound 6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one, although not directly mentioned, is structurally related to various benzoxazole derivatives. These compounds are synthesized for various scientific purposes, including the exploration of their biological activities. For instance, the synthesis and brine shrimp lethality test of benzoxazine and aminomethyl derivatives of eugenol have been studied to evaluate their biological activity, showing potential for further bioactivity studies (Rudyanto et al., 2014). Similarly, benzoxazole derivatives have been synthesized via Mannich reaction, with subsequent in vitro cytotoxic, antimicrobial, and docking studies indicating significant antimicrobial potency and potential as drug-like molecules (Tr et al., 2020).

Synthesis and Anticancer Properties

Several studies focus on the synthesis of benzoxazole derivatives and their evaluation for anticancer properties. For instance, a study on the synthesis of new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives showcased their screening against a panel of 60 cancer cell lines derived from various cancer types, indicating their potential in anticancer therapy (Bekircan et al., 2008). Another study synthesized a new series of cyclic amine-containing benzoxazole and benzoxazolone derivatives, evaluating their cytotoxic effect toward human cancer cell lines, highlighting the influence of structural modification on cytotoxicity (Murty et al., 2011).

Synthesis and Antimicrobial Activities

The antimicrobial properties of benzoxazole derivatives are also a significant area of research. A study on the synthesis of new 1,2,4-triazole derivatives, including 1,3-benzoxazole, revealed good to moderate activities against various microorganisms, showcasing the potential of these compounds in antimicrobial applications (Bektaş et al., 2007). Additionally, synthesis of benzoxazole derivatives from 2-[(2,6-dichlorophenyl)amino]phenyl acetic acid and their antimicrobial activity evaluation indicated good activity compared to standard drugs (Patel & Shaikh, 2011).

Mecanismo De Acción

Target of Action

Similar compounds such as fluoroquinolones target bacterial dna-gyrase .

Mode of Action

Fluoroquinolones, which share some structural similarities, inhibit bacterial dna-gyrase, thereby affecting bacteria reproduction .

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as fluoroquinolones, are involved in oncogenic cell-signaling cascades including ras-erk, pi3k-akt, and jak-stat .

Pharmacokinetics

Fluoroquinolones, which share some structural similarities, are known for their enhanced penetration ability through cell membranes .

Result of Action

Similar compounds such as fluoroquinolones exhibit a high level of antibacterial activity .

Action Environment

It’s worth noting that the stability of similar compounds can be affected by factors such as light, heat, and oxidizing agents .

Safety and Hazards

Propiedades

IUPAC Name |

6-amino-3-(cyclopropylmethyl)-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-8-3-4-9-10(5-8)15-11(14)13(9)6-7-1-2-7/h3-5,7H,1-2,6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYJCGRRDMDFPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=C(C=C(C=C3)N)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1457420-33-5 |

Source

|

| Record name | 6-amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2490521.png)

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)

![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)

![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)

![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)

![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2490538.png)

![5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2490539.png)

![6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2490540.png)